molecular formula C26H35N3O3S B14949855 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4,6-tri(propan-2-yl)benzenesulfonamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4,6-tri(propan-2-yl)benzenesulfonamide

Cat. No.: B14949855
M. Wt: 469.6 g/mol
InChI Key: ATZVEEALHZORDT-UHFFFAOYSA-N
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Description

N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE: is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone, followed by the introduction of the sulfonamide group through sulfonation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and efficiency. Purification processes such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

Scientific Research Applications

N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring may also play a role in modulating biological pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4-METHOXY-2-METHYL-5-PROPAN-2-YLBENZENESULFONAMIDE
  • 3-AMINO-N,4-DIMETHYL-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

Uniqueness

Compared to similar compounds, N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE stands out due to its specific structural features, which may confer unique chemical and biological properties. Its combination of a pyrazole ring and a sulfonamide group makes it a versatile compound for various applications.

Properties

Molecular Formula

C26H35N3O3S

Molecular Weight

469.6 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,4,6-tri(propan-2-yl)benzenesulfonamide

InChI

InChI=1S/C26H35N3O3S/c1-16(2)20-14-22(17(3)4)25(23(15-20)18(5)6)33(31,32)27-24-19(7)28(8)29(26(24)30)21-12-10-9-11-13-21/h9-18,27H,1-8H3

InChI Key

ATZVEEALHZORDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C

Origin of Product

United States

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